molecular formula C7H11Cl2NS B017423 4-(Chloromethyl)-2-isopropylthiazole hydrochloride CAS No. 65386-28-9

4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Cat. No. B017423
CAS RN: 65386-28-9
M. Wt: 212.14 g/mol
InChI Key: CSTGNMKKUNFVGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A modified synthesis approach for 4-chloromethylthiazoles, including 4-(Chloromethyl)-2-isopropylthiazole, involves two key reactions starting from thioamides and 1,3-dichloroacetone, leading to the formation of 2-substituted-4-chloromethyl-4-hydroxythiazoline and its subsequent dehydration to form the target compound. This method is noted for its efficiency and adaptability to various substituents (Marzoni, 1986).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, closely related to 4-(Chloromethyl)-2-isopropylthiazole, has been elucidated through crystal and molecular structure studies. These investigations reveal significant insights into bond lengths, angles, and molecular conformations, enhancing our understanding of the compound's reactivity and interaction capabilities (Verenich et al., 1992).

Chemical Reactions and Properties

4-(Chloromethyl)-2-isopropylthiazole hydrochloride participates in various chemical reactions, including alkylation and complexation with metal ions. These reactions are crucial for synthesizing novel compounds with potential applications in medicinal chemistry and materials science. The compound's reactivity with different nucleophiles and its ability to form stable complexes with metals highlight its versatility in synthetic chemistry (Saydam & Yılmaz, 2006).

Scientific Research Applications

  • Anticancer Agents : A study by Li et al. (2010) discusses the synthesis of 2-chloromethyl-4(3H)-quinazolinones, which are used to prepare novel anticancer agents with 4-anilinoquinazoline scaffolds showing promising anticancer activity in vitro (Li et al., 2010).

  • Antibacterial, Antifungal, and Antitubercular Properties : Research by Mallikarjuna et al. (2009) found that new 4-isopropylthiazole hydrazide analogs exhibit significant antibacterial, antifungal, and antitubercular properties against the Mycobacterium tuberculosis H(37)Rv strain (Mallikarjuna et al., 2009).

  • Antitumor and Antifilarial Agents : Kumar et al. (1993) synthesized derivatives like methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrating significant antifilarial activity against Acanthocheilonema viteae adult worms and inhibiting leukemia cell growth (Kumar et al., 1993).

  • Antibacterial Evaluation : Etemadi et al. (2016) reported on a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines with potential as antibacterial agents (Etemadi et al., 2016).

  • Pharmacologically Active Compounds : Hager and Liu (1953) demonstrated the use of chloromethylation products to prepare pharmacologically active compounds, including amidines, amino-ethers, and imidazolines (Hager & Liu, 1953).

  • Organic Synthesis : Tanaka et al. (1989) presented a facile halogenative cyclization process with applications in organic synthesis (Tanaka et al., 1989).

  • Pharmaceutical Development : Abdel Ghani and Mansour (2012) highlighted the potential of 2-chloromethyl-1H-benzimidazole hydrochloride in developing pharmaceutical agents due to its promising antibacterial activity (Abdel Ghani & Mansour, 2012).

  • Quality Control in Pharmaceuticals : Raja et al. (2020) developed a UPLC-ESI-MS/MS method to quantify 2-isopropyl-4-(chloromethyl)thiazole in ritonavir, aiding in the quality control and risk management of potential genotoxicity in pharmaceuticals (Raja et al., 2020).

properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTGNMKKUNFVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595996
Record name 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-isopropylthiazole hydrochloride

CAS RN

65386-28-9
Record name 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-2-isopropylthiazole hydrochloride
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4-(Chloromethyl)-2-isopropylthiazole hydrochloride
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4-(Chloromethyl)-2-isopropylthiazole hydrochloride
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4-(Chloromethyl)-2-isopropylthiazole hydrochloride
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Citations

For This Compound
1
Citations
DJ Kempf, HL Sham, KC Marsh… - Journal of medicinal …, 1998 - ACS Publications
The structure−activity studies leading to the potent and clinically efficacious HIV protease inhibitor ritonavir are described. Beginning with the moderately potent and orally bioavailable …
Number of citations: 275 pubs.acs.org

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